molecular formula C18H20N2O3S B2640846 N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide CAS No. 1706093-57-3

N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide

Cat. No. B2640846
CAS RN: 1706093-57-3
M. Wt: 344.43
InChI Key: ILQHFLAUBIUHIX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a furan ring and a thiazepan ring, both of which are common structures in organic chemistry . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Thiazepan is a seven-membered ring with five carbon atoms, one nitrogen atom, and one sulfur atom.


Synthesis Analysis

While specific synthesis methods for this compound are not available, furan compounds are often synthesized from carbohydrates, including pentoses and hexoses, through a series of dehydration reactions . Thiazepan rings, on the other hand, can be synthesized through cyclization reactions involving amino acids and sulfur-containing compounds .


Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including Diels–Alder reactions with electrophilic alkenes and alkynes . Thiazepan rings can also participate in various reactions, depending on the functional groups attached to the ring .

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s a drug or a biologically active compound, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential drug . If it has unique physical or chemical properties, it could find uses in materials science or other fields.

properties

IUPAC Name

N-[2-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-17(13-19-18(22)14-5-2-1-3-6-14)20-9-8-16(24-12-10-20)15-7-4-11-23-15/h1-7,11,16H,8-10,12-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQHFLAUBIUHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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